molecular formula C20H20N4O3 B2576984 Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate CAS No. 1005883-72-6

Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate

Cat. No. B2576984
M. Wt: 364.405
InChI Key: KQUKHINHCUELQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate” is a chemical compound that has been studied in the context of its potential use as an inhibitor for aquaporins (AQPs) . AQPs are proteins that form pores in the membrane of biological cells .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a phenyl group, which is further linked to a carbamoylamino group . The molecular formula is C20H20N4O3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 364.398 . Its isomeric SMILES string is CCOC(=O)c1ccc(cc1)NC(=O)NCc2ccc(cc2)n3cccn3 . More detailed physical and chemical properties would require additional research.

properties

IUPAC Name

ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-2-27-19(25)16-6-8-17(9-7-16)23-20(26)21-14-15-4-10-18(11-5-15)24-13-3-12-22-24/h3-13H,2,14H2,1H3,(H2,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUKHINHCUELQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-pyrazol-1-ylphenyl)methylcarbamoylamino]benzoate

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